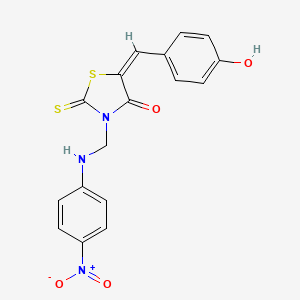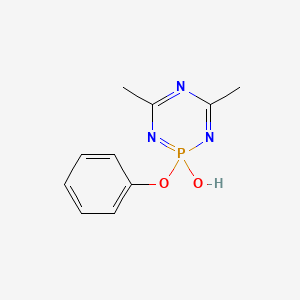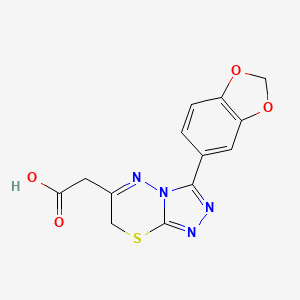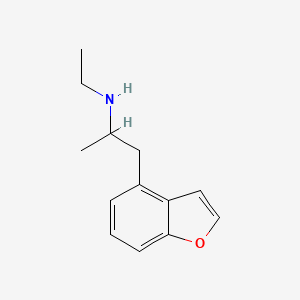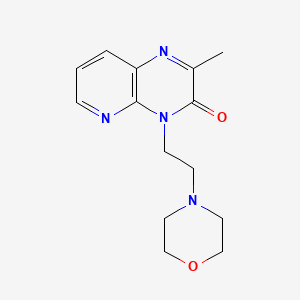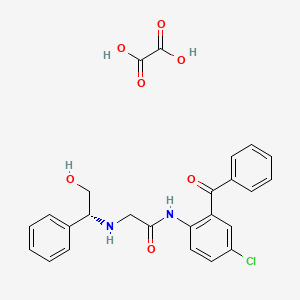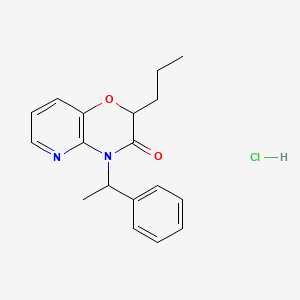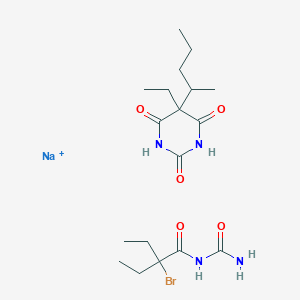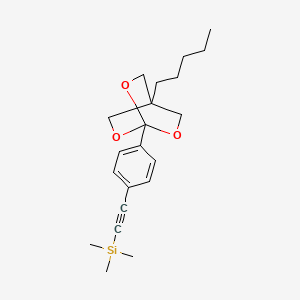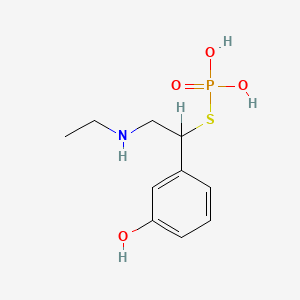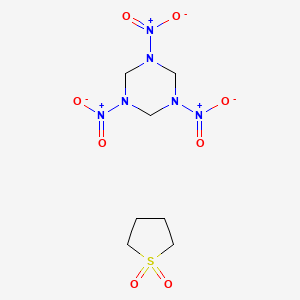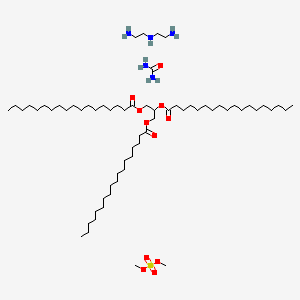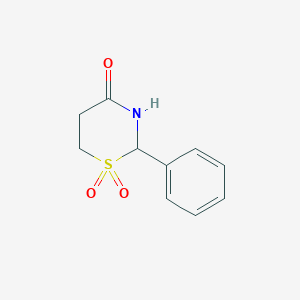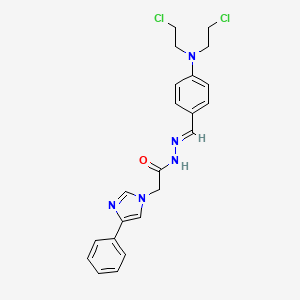
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the formation of unwanted by-products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential due to its structural similarity to other biologically active imidazole derivatives.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its specific structural features, such as the presence of the bis(2-chloroethyl)amino group and the phenylmethylene hydrazide moiety. These features may confer distinct chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
93637-57-1 |
|---|---|
Molecular Formula |
C22H23Cl2N5O |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(4-phenylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C22H23Cl2N5O/c23-10-12-29(13-11-24)20-8-6-18(7-9-20)14-26-27-22(30)16-28-15-21(25-17-28)19-4-2-1-3-5-19/h1-9,14-15,17H,10-13,16H2,(H,27,30)/b26-14+ |
InChI Key |
AUUJYBRWKILDER-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



